molecular formula C12H13N5O3 B6722092 methyl 6-[(4,5-dicyano-1H-imidazol-2-yl)amino]-6-oxohexanoate

methyl 6-[(4,5-dicyano-1H-imidazol-2-yl)amino]-6-oxohexanoate

Cat. No.: B6722092
M. Wt: 275.26 g/mol
InChI Key: BNVNEBHRTOTHSM-UHFFFAOYSA-N
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Description

Methyl 6-[(4,5-dicyano-1H-imidazol-2-yl)amino]-6-oxohexanoate is a complex organic compound featuring an imidazole ring substituted with dicyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[(4,5-dicyano-1H-imidazol-2-yl)amino]-6-oxohexanoate typically involves the cyclization of amido-nitriles to form the imidazole ring. One common method includes the reaction of an amido-nitrile with a suitable catalyst, such as nickel, under mild conditions to form the imidazole core . The reaction conditions are generally tolerant to a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(4,5-dicyano-1H-imidazol-2-yl)amino]-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, potentially altering its electronic properties.

    Reduction: Reduction reactions can modify the nitrile groups, converting them into amines or other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with altered electronic properties, while reduction can produce amine-substituted imidazoles.

Mechanism of Action

The mechanism of action of methyl 6-[(4,5-dicyano-1H-imidazol-2-yl)amino]-6-oxohexanoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the nitrile groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

  • 2,4,5-trisubstituted imidazoles
  • NH-imidazoles
  • Imidazole-containing pharmaceuticals

Uniqueness

Methyl 6-[(4,5-dicyano-1H-imidazol-2-yl)amino]-6-oxohexanoate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions .

Properties

IUPAC Name

methyl 6-[(4,5-dicyano-1H-imidazol-2-yl)amino]-6-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c1-20-11(19)5-3-2-4-10(18)17-12-15-8(6-13)9(7-14)16-12/h2-5H2,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVNEBHRTOTHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC(=O)NC1=NC(=C(N1)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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